Methyl 4-[(4-morpholin-4-ylphenyl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(4-morpholin-4-ylphenyl)carbamoyl]benzoate is an organic compound with the molecular formula C19H22N2O4 It is a derivative of benzoic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-morpholin-4-ylphenyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 4-morpholinecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of 4-aminobenzoic acid and the carbonyl group of 4-morpholinecarbonyl chloride. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-morpholin-4-ylphenyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 4-[(4-morpholin-4-ylphenyl)carbamoyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-morpholin-4-ylphenyl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the benzoate moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(morpholin-4-yl)carbonyl]benzoate: This compound has a similar structure but lacks the phenyl group attached to the morpholine ring.
Methyl 4-[(4-morpholinyl)phenyl]carbamoyl]benzoate: This compound has a similar structure but with slight variations in the substituents on the aromatic ring.
Uniqueness
Methyl 4-[(4-morpholin-4-ylphenyl)carbamoyl]benzoate is unique due to the presence of both the morpholine ring and the benzoate moiety, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 4-[(4-morpholin-4-ylphenyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)15-4-2-14(3-5-15)18(22)20-16-6-8-17(9-7-16)21-10-12-25-13-11-21/h2-9H,10-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVDMTFEGBFWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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